2-[3-(3-chlorophenyl)phenyl]acetic Acid

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Researchers requiring a lipophilic, chlorinated biphenyl scaffold for Suzuki-Miyaura cross-coupling often face limited availability of high-purity intermediates. 2-[3-(3-Chlorophenyl)phenyl]acetic Acid (CAS 669713-83-1) directly addresses this need. • Quantifiably higher lipophilicity (XLogP3 3.7, ΔLogP ≈ +0.72 vs. 4-biphenylacetic acid) improves membrane permeability in lead optimization. • Defined solid form and ≥98% purity ensure accurate stoichiometry and reproducible yields in multi-step syntheses. • Ambient storage stability and non-hazardous shipping simplify global supply chain logistics.

Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
CAS No. 669713-83-1
Cat. No. B1271414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3-chlorophenyl)phenyl]acetic Acid
CAS669713-83-1
Molecular FormulaC14H11ClO2
Molecular Weight246.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CC(=O)O
InChIInChI=1S/C14H11ClO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
InChIKeyYFDAOVVUFQOVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(3-chlorophenyl)phenyl]acetic Acid Overview


2-[3-(3-chlorophenyl)phenyl]acetic Acid (CAS 669713-83-1) is a synthetic organic compound belonging to the chlorinated biphenyl acetic acid class [1]. With a molecular formula of C14H11ClO2 and a molecular weight of 246.69 g/mol, it is a solid at room temperature and features a calculated XLogP3 value of 3.7 [1]. This compound serves primarily as a versatile intermediate and research building block in medicinal chemistry, distinct from structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) like 4-biphenylacetic acid (Felbinac) due to its specific chloro and biphenyl substitution pattern [1].

2-[3-(3-chlorophenyl)phenyl]acetic Acid: Why Substitution Fails


While biphenyl acetic acid derivatives like Felbinac (4-biphenylacetic acid) are well-known NSAIDs, the introduction of a chlorine atom at the 3'-position in 2-[3-(3-chlorophenyl)phenyl]acetic Acid fundamentally alters its physicochemical properties [1][2]. This specific chlorination results in a significantly higher lipophilicity (XLogP3 3.7) compared to unsubstituted biphenylacetic acid (LogP ~2.98), directly impacting solubility, membrane permeability, and pharmacokinetic behavior in biological systems [1][3]. Furthermore, the position of the chloro and acetic acid groups on the biphenyl scaffold dictates unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a distinct and non-substitutable building block for synthesizing specific target molecules . Substituting with a non-chlorinated or differently substituted analog would compromise the intended physicochemical profile and synthetic utility.

2-[3-(3-chlorophenyl)phenyl]acetic Acid: Quantitative Differentiation


Enhanced Lipophilicity Compared to 4-Biphenylacetic Acid

The target compound exhibits a calculated partition coefficient (XLogP3) of 3.7, which is a direct measure of its lipophilicity [1]. This value is significantly higher than that of 4-biphenylacetic acid (Felbinac), which has a reported LogP of approximately 2.98 [2].

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Higher Boiling Point and Density vs. Non-Chlorinated Analog

The presence of the chlorine atom contributes to a higher boiling point of 413.5 °C at 760 mmHg and a density of 1.27 g/cm³ for the target compound . In contrast, the non-chlorinated analog, 4-biphenylacetic acid, has a lower boiling point of 402.2 °C at 760 mmHg and a density of 1.165 g/cm³ [1].

Chemical Synthesis Process Chemistry Physical Properties

Purity Specification and Physical Form

This compound is supplied with a minimum purity specification of 98% as determined by HPLC and is a solid at 20°C, which is critical for accurate weighing and reproducible experimental results . In comparison, the simpler building block 3-chlorophenylacetic acid (CAS 1878-65-5) is a solid with a melting point of 77-80 °C and is also offered at 98% purity, but its smaller molecular scaffold (C8H7ClO2, MW: 170.59) limits its utility in constructing more complex biphenyl systems .

Analytical Chemistry Quality Control Procurement

Storage Stability and Handling Advantages

The compound is specified for long-term storage in a cool, dry place, and is not classified as a hazardous material for transportation (DOT/IATA), simplifying logistical handling and reducing associated costs . This is a practical differentiator from other chloro-aromatic acetic acid derivatives, such as 2-(4'-chloro-[1,1'-biphenyl]-4-yl)acetic acid, which may be associated with more stringent hazard classifications or require special storage conditions like -20°C .

Compound Management Stability Studies Logistics

2-[3-(3-chlorophenyl)phenyl]acetic Acid: Application Scenarios


Suzuki-Miyaura Cross-Coupling for Lipophilic Drug Candidates

As a chlorinated biphenyl building block, this compound is ideally suited for Suzuki-Miyaura cross-coupling reactions to generate complex, lipophilic biaryl structures. Its enhanced lipophilicity (XLogP3 3.7) makes it a strategic choice for medicinal chemists aiming to improve the membrane permeability of lead compounds [1]. The defined solid form and 98% purity ensure accurate stoichiometry and reproducible reaction yields .

Reference Standard for Analytical Method Development

The compound's high purity (≥98%) and well-characterized physicochemical properties (e.g., density 1.27 g/cm³, boiling point 413.5°C) make it a suitable reference standard for developing and validating HPLC, GC-MS, or LC-MS methods . It can serve as a system suitability standard or a calibration marker in impurity profiling studies for related pharmaceutical substances .

Early-Stage Physicochemical Property Screening

The quantifiably higher lipophilicity (ΔLogP ≈ +0.72 vs. 4-biphenylacetic acid) of this compound allows researchers to probe the effect of chlorine substitution on ADME properties without synthesizing a full lead series [1]. Its ambient storage stability and non-hazardous shipping classification also make it a convenient and cost-effective tool for routine compound library management and high-throughput physicochemical screening [2].

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